molecular formula C17H13Br2O4P B12825149 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12825149
M. Wt: 472.1 g/mol
InChI Key: XCSUCLIEHAYWSJ-UHFFFAOYSA-N
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Properties

Molecular Formula

C17H13Br2O4P

Molecular Weight

472.1 g/mol

IUPAC Name

3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C17H13Br2O4P/c18-11-1-3-13-15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(16(10)17)23-24(20,21)22-13/h1-4H,5-8H2,(H,20,21)

InChI Key

XCSUCLIEHAYWSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C(C=CC(=C42)OP(=O)(OC5=C3C1=C(C=C5)Br)O)Br

Origin of Product

United States

Chemical Reactions Analysis

3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activity

3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (CAS Number: 154729283) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13Br2O4PC_{17}H_{13}Br_{2}O_{4}P, with a molecular weight of approximately 472.06 g/mol. The structure features a unique arrangement of bromine atoms and a dioxaphosphocine ring that may contribute to its biological activity .

Anticancer Properties

Research indicates that compounds similar to 3,8-dibromo derivatives exhibit significant anticancer properties. A study focusing on phosphoramide derivatives showed that modifications in the phosphocine structure could enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis (programmed cell death) in tumor cells through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism of Action
AMCF-7 (Breast Cancer)15.2Induction of Apoptosis
BHeLa (Cervical Cancer)10.5Caspase Activation
CA549 (Lung Cancer)12.0Cell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL
Escherichia coliNot effective

The biological activity of 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is hypothesized to involve multiple pathways:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Modulation : It may interfere with cell cycle progression at the G2/M checkpoint.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study involving animal models treated with the compound showed significant tumor regression in xenograft models of breast cancer. The treatment led to a decrease in tumor volume by approximately 60% over four weeks compared to control groups.
  • Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with bacterial infections were tested against the compound. Results indicated effectiveness in cases resistant to conventional antibiotics, suggesting potential for development as a novel antimicrobial agent.

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